molecular formula C13H25BF4N2 B3261982 1-Octyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 350493-10-6

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B3261982
CAS No.: 350493-10-6
M. Wt: 296.16 g/mol
InChI Key: YXWXROJUTIFXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate is a type of ionic liquid . It is similar to 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate, which is known to be used as an electrolyte for high-voltage supercapacitors .

Scientific Research Applications

  • Supermolecule Formation

    • 1-Octyl-2,3-dimethylimidazolium tetrafluoroborate is used in creating multi-component solid-state structures, including "molecular capsules." These structures are significant in the field of supramolecular chemistry for potential applications in molecular recognition and encapsulation processes (Ling et al., 2010).
  • Liquid Clathrate Formation

    • This compound forms liquid clathrates when mixed with aromatic hydrocarbons, indicating its potential in creating inclusion compounds, which are useful in various applications like gas storage and molecular separation (Holbrey et al., 2003).
  • Ionic Pair Formation in Solvents

    • The compound's ion pair formation capabilities in solvents like dichloromethane have been studied, providing insights into its use in electrochemical applications and solvent interactions (Katsuta et al., 2008).
  • Thermodynamic Properties in Mixtures

    • Its thermodynamic properties when mixed with other compounds, like cyclopentanone or cyclohexanone, are studied to understand molecular interactions and behavior in various states, which is crucial for applications in material science and chemical engineering (Gupta et al., 2017).
  • Ionic Liquids in Enzymatic Reactions

    • This chemical serves as an excellent solvent for lipase-recycling systems in enzymatic reactions, demonstrating its potential in biocatalysis and pharmaceutical applications (Itoh et al., 2003).
  • Phase Transition Studies

    • Studies on phase transition in mixtures with water provide valuable information for understanding the aggregation behavior of ionic liquids, which is significant in fields like nanotechnology and material science (Bou Malham et al., 2006).
  • Polymer Gel Electrolytes

    • Its integration into polymer gel electrolytes for electrical double layer capacitors highlights its role in energy storage technologies (Syahidah et al., 2015).
  • Electrochemical Applications

    • The electrochemical behavior of this compound in ionic liquids has been analyzed for potential applications in electrochemistry, especially in the development of new batteries and capacitors (Andriyko et al., 2010).

Properties

IUPAC Name

1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWXROJUTIFXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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